molecular formula C16H18N2O B2484357 N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide CAS No. 2411296-10-9

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide

Cat. No. B2484357
CAS RN: 2411296-10-9
M. Wt: 254.333
InChI Key: QQMUFUFJNCSHMI-UHFFFAOYSA-N
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Description

The compound “N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide” is a derivative of carbazole and prop-2-enamide (acrylamide). Carbazoles are a class of organic compounds that are tricyclic, containing a dibenzopyrrole system . Prop-2-enamide, also known as acrylamide, is a chemical compound with the formula CH2=CHC(O)NH2 .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the characteristic tricyclic ring system of carbazoles, with a methyl group attached to one of the carbon atoms in the ring. The prop-2-enamide moiety would be attached to the nitrogen atom in the ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Carbazoles generally have high thermal stability and good resistance to oxidation . Acrylamide is a white odorless crystalline solid, soluble in water, ethanol, ether, and chloroform .

properties

IUPAC Name

N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-16(19)17-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)18-15/h3-4,6,8,11,18H,1,5,7,9H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMUFUFJNCSHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(CC3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)prop-2-enamide

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